CU CPT 4a CU CPT 4a CU CPT 4a is a elective TLR3 antagonist.
Brand Name: Vulcanchem
CAS No.: 1279713-77-7
VCID: VC0524537
InChI: InChI=1S/C18H13ClFNO3S/c19-15-12-7-6-11(20)9-14(12)25-16(15)17(22)21-13(18(23)24)8-10-4-2-1-3-5-10/h1-7,9,13H,8H2,(H,21,22)(H,23,24)/t13-/m1/s1
SMILES: C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C2=C(C3=C(S2)C=C(C=C3)F)Cl
Molecular Formula: C18H13ClFNO3S
Molecular Weight: 377.81

CU CPT 4a

CAS No.: 1279713-77-7

Inhibitors

VCID: VC0524537

Molecular Formula: C18H13ClFNO3S

Molecular Weight: 377.81

Purity: >98% (or refer to the Certificate of Analysis)

CU CPT 4a - 1279713-77-7

CAS No. 1279713-77-7
Product Name CU CPT 4a
Molecular Formula C18H13ClFNO3S
Molecular Weight 377.81
IUPAC Name (2R)-2-[(3-chloro-6-fluoro-1-benzothiophene-2-carbonyl)amino]-3-phenylpropanoic acid
Standard InChI InChI=1S/C18H13ClFNO3S/c19-15-12-7-6-11(20)9-14(12)25-16(15)17(22)21-13(18(23)24)8-10-4-2-1-3-5-10/h1-7,9,13H,8H2,(H,21,22)(H,23,24)/t13-/m1/s1
Standard InChIKey IAASQMCXDRISAV-CYBMUJFWSA-N
SMILES C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C2=C(C3=C(S2)C=C(C=C3)F)Cl
Appearance Solid powder
Description CU CPT 4a is a elective TLR3 antagonist.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms CU CPT 4a; CU-CPT-4a; CUCPT4a;
Reference 1: Ferreira RCM, Raposo MMM, Costa SPG. Novel alanines bearing a heteroaromatic side chain: synthesis and studies on fluorescent chemosensing of metal cations with biological relevance. Amino Acids. 2018 Jun;50(6):671-684. doi: 10.1007/s00726-018-2549-z. Epub 2018 Mar 12. PubMed PMID: 29527634.
2: Ogbeide KO, Mujeeb-Ur-Rehman, Owolabi JB, Falodun A, Choudhary MI, Yousuf S. Crystal structure and Hirshfeld surface analysis of pulcherrin J. Acta Crystallogr E Crystallogr Commun. 2017 Sep 29;73(Pt 10):1572-1575. doi: 10.1107/S2056989017011239. eCollection 2017 Oct 1. PubMed PMID: 29250384; PubMed Central PMCID: PMC5730321.
3: Perdih F. Cu(II) and Zn(II) β-diketonate coordination polymers based on pyrimidin-2-amine, pyrazine and 1,2-bis(4-pyridyl)ethane. Acta Crystallogr B Struct Sci Cryst Eng Mater. 2016 Dec 1;72(Pt 6):828-835. Epub 2016 Nov 5. PubMed PMID: 27910833.
4: Budzisz E, Miernicka M, Lorenz IP, Mayer P, Balcerczak E, Krajewska U, Rozalski M. Synthesis, X-ray structures and cytotoxic activity of platinum(II), palladium(II) and copper(II) complexes with chelating ligands. Eur J Med Chem. 2010 Jun;45(6):2613-21. doi: 10.1016/j.ejmech.2010.02.050. Epub 2010 Mar 1. PubMed PMID: 20303625.
5: Fun HK, Quah CK, Chantrapromma S. Redetermination and absolute configuration of 6-hydroxy-salvinolone. Acta Crystallogr Sect E Struct Rep Online. 2009 Dec 16;66(Pt 1):o146-7. doi: 10.1107/S1600536809053197. PubMed PMID: 21580037; PubMed Central PMCID: PMC2980087.
6: Seidel WW, Meel MJ, Radius U, Schaffrath M, Pape T. On the prospects of polynuclear complexes with acetylenedithiolate bridging units. Inorg Chem. 2007 Nov 12;46(23):9616-29. Epub 2007 Oct 18. PubMed PMID: 17944460.
7: Chaudhuri P, Verani CN, Bill E, Bothe E, Weyhermüller T, Wieghardt K. Electronic structure of bis(o-iminobenzosemiquinonato)metal complexes (Cu, Ni, Pd). The art of establishing physical oxidation states in transition-metal complexes containing radical ligands. J Am Chem Soc. 2001 Mar 14;123(10):2213-23. PubMed PMID: 11456867.
PubChem Compound 53242268
Last Modified Nov 11 2021
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